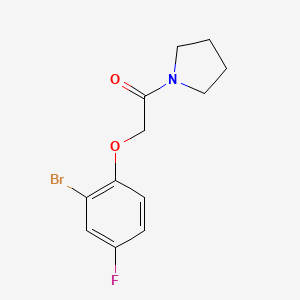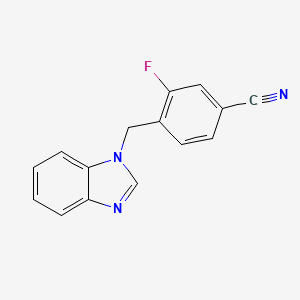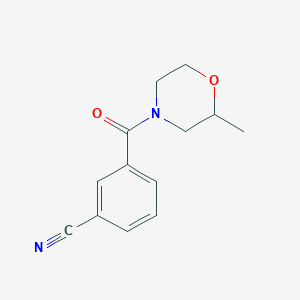
N-(2-acetylphenyl)-6-methylpicolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetylphenyl)-6-methylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a picolinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-6-methylpicolinamide typically involves the acylation of 2-acetylaniline with 6-methylpicolinic acid. The reaction is carried out under acidic conditions, often using polyphosphoric acid as a catalyst . The process involves the formation of an amide bond between the amine group of 2-acetylaniline and the carboxylic acid group of 6-methylpicolinic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
N-(2-acetylphenyl)-6-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N-(2-acetylphenyl)-6-methylpicolinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-acetylphenyl)-6-methylpicolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
相似化合物的比较
Similar Compounds
N-(2-acetylphenyl)benzamide: Similar structure but with a benzamide moiety instead of picolinamide.
2-acetylphenyl-4-methylpyridine: Similar structure but with a pyridine ring instead of picolinamide.
Uniqueness
N-(2-acetylphenyl)-6-methylpicolinamide is unique due to the presence of both an acetyl group and a picolinamide moiety, which can confer distinct chemical and biological properties
属性
IUPAC Name |
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-9-14(16-10)15(19)17-13-8-4-3-7-12(13)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFGJGXJKJULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)
![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)


![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)





![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)
